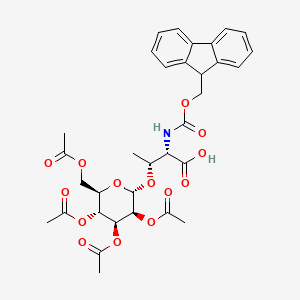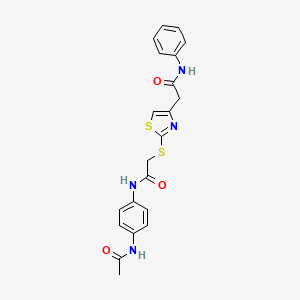![molecular formula C21H21NO3 B2497770 N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide CAS No. 1105212-38-1](/img/structure/B2497770.png)
N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide is a complex organic molecule that likely exhibits unique physical and chemical properties due to its structural components. The analysis of similar compounds provides insights into potential synthetic routes, molecular interactions, and characteristic properties.
Synthesis Analysis
The synthesis of complex organic compounds such as this compound typically involves multi-step reactions, starting from simpler molecules. For instance, similar naphthalene derivatives have been synthesized through reactions involving condensation, cycloaddition, or catalytic hydroarylation, indicating possible synthetic pathways for our compound of interest (Kang et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, often conducted through X-ray crystallography or NMR spectroscopy, provides detailed insights into the atomic arrangement and electron distribution within a molecule. For example, studies on similar naphthalene derivatives have elucidated their crystal and molecular structures, highlighting intermolecular interactions and structural stability factors (Kaur et al., 2012).
Chemical Reactions and Properties
Naphthalene derivatives participate in a variety of chemical reactions, including addition reactions and complex formation with metal ions, which are influenced by the functional groups attached to the naphthalene core. Such reactions can significantly alter the compound's properties and potential applications (J. Kawakami et al., 2002).
Physical Properties Analysis
The physical properties of naphthalene derivatives, such as solubility, melting point, and glass transition temperature, are determined by their molecular structure. Compounds with similar structures have been reported to exhibit high thermal stability and solubility in aprotic solvents, which are important characteristics for their processing and application (Yang & Chen, 1993).
Scientific Research Applications
Fluorescence Studies
A study explored the interaction of compounds similar to N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide with Bovine Serum Albumin (BSA), focusing on fluorescence spectral data. This research contributes to understanding the molecular interactions in biological systems, especially how certain compounds can affect protein function through binding and fluorescence modulation (Ghosh et al., 2016).
Polymer Synthesis
The synthesis and properties of aromatic polyamides derived from compounds structurally related to this compound were examined in a study by Yang and Chen (1992). These polymers showed solubility in aprotic solvents and formed transparent, flexible, and tough films, indicating potential applications in material science (Yang & Chen, 1992).
Drug Development
Research on N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, which include structural elements of this compound, showed promise in drug development. The synthesized compounds were characterized and analyzed for potential medical applications, highlighting the importance of naphthalene derivatives in pharmaceutical research (Özer et al., 2009).
Material Science Applications
The study by Hsiao and Han (2017) on redox-active and electrochromic polymers involving 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides showcased applications in material science. These polymers exhibited reversible electrochemical oxidation processes and color changes, indicating their potential in electrochromic devices (Hsiao & Han, 2017).
Solar Cell Technology
In the field of solar cell technology, a study highlighted the use of a nonfullerene electron transporting material based on naphthalene diimide small molecules, demonstrating high power conversion efficiency and stability in perovskite solar cells (Jung et al., 2018).
properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-24-19-9-11-20(12-10-19)25-14-13-22-21(23)18-8-7-16-5-3-4-6-17(16)15-18/h3-12,15H,2,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAAHSBQZJUXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497687.png)
![N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2497690.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2497691.png)

![N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2497694.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2497696.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2497702.png)

![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2497707.png)

